molecular formula C13H9Br3O B1598490 2-(Benzyloxy)-1,3,5-tribromobenzene CAS No. 88486-72-0

2-(Benzyloxy)-1,3,5-tribromobenzene

Cat. No.: B1598490
CAS No.: 88486-72-0
M. Wt: 420.92 g/mol
InChI Key: AVIFETXUEKGOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1,3,5-tribromobenzene is an organic compound characterized by a benzene ring substituted with three bromine atoms and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene typically involves the bromination of 2-(Benzyloxy)benzene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of catalysts and solvents can optimize the yield and purity of the final product.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Zinc in dilute mineral acid or sodium borohydride in ethanol.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-(Benzyloxy)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1,3,5-tribromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-(Benzyloxy)-1,3,5-trichlorobenzene: Similar structure but with chlorine atoms instead of bromine.

    2-(Benzyloxy)-1,3,5-trifluorobenzene: Fluorine atoms instead of bromine, leading to different reactivity and applications.

    2-(Benzyloxy)-1,3,5-triiodobenzene: Iodine atoms instead of bromine, which can affect the compound’s stability and reactivity.

Uniqueness: 2-(Benzyloxy)-1,3,5-tribromobenzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are distinct from its chloro, fluoro, and iodo analogs. The bromine atoms can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

1,3,5-tribromo-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIFETXUEKGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395278
Record name Benzene, 1,3,5-tribromo-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88486-72-0
Record name Benzene, 1,3,5-tribromo-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2,4,6-tribromophenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-1,3,5-tribromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.